![molecular formula C18H18FNO3 B2981456 {[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate CAS No. 923818-11-5](/img/structure/B2981456.png)
{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate” is a complex organic molecule. It seems to contain a carbamate group, which is a functional group derived from carbamic acids . Carbamates are used in esters of carbamic acids, such as methyl carbamate .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ammonia and carbon dioxide at very low temperatures . Protodeboronation, a process involving the removal of a boron atom from an organic compound, has been used in the synthesis of related compounds .Chemical Reactions Analysis
Carbamic acid, a related compound, can be obtained by the reaction of ammonia and carbon dioxide at very low temperatures . Protodeboronation, a process involving the removal of a boron atom from an organic compound, has been used in the synthesis of related compounds .Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
Compounds similar to "{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate" have been synthesized and characterized, providing insights into their crystal structures and spectroscopic features. For example, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was synthesized and its crystal structure was determined, showing molecules linked by N—H⋯O hydrogen bonds and adopting different conformations in the crystal (Yaman et al., 2019). Such studies are essential for understanding the molecular interactions and stability of these compounds.
Analytical Chemistry Applications
In analytical chemistry, carbamate compounds have been explored for their potential in detecting and analyzing primary amines. For instance, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, a fluorogenic reagent, was developed for the analysis of primary amines and aminated carbohydrates through techniques such as HPLC, CE, and MALDI/MS (Chen & Novotny, 1997).
Pharmacological Research
Carbamate-substituted derivatives have been synthesized and evaluated for their anticholinesterase activity, offering insights into potential therapeutic applications. For example, new thymol and carvacrol derivatives with carbamate moiety were synthesized and found to have inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as Alzheimer's disease therapeutics (Kurt et al., 2017).
Material Science and Polymorphism
The study of polymorphism in pharmaceuticals is crucial for drug development, as different polymorphic forms can have varying properties affecting the drug's efficacy and stability. Research into the crystal structures of solvated and anhydrous forms of related compounds provides valuable information for the selection of a suitable polymorph for drug development (Cleetus et al., 2020).
Photophysics and Fluorescence
Fluorophores derived from carbazole and related compounds exhibit sensitivity to solvent polarity, which can be exploited in fluorescence-based applications. Studies on the photophysical properties of such compounds in various solvents have provided insights into their potential use in sensing and imaging technologies (Ghosh et al., 2013).
Propriétés
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-13-5-7-14(8-6-13)11-20-17(21)12-23-18(22)10-15-3-2-4-16(19)9-15/h2-9H,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJRYBBMIVKZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)
![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)
![Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2981376.png)

![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)
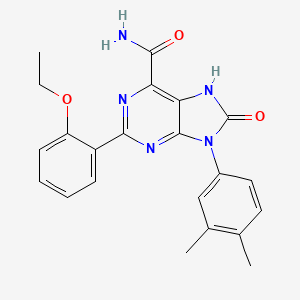
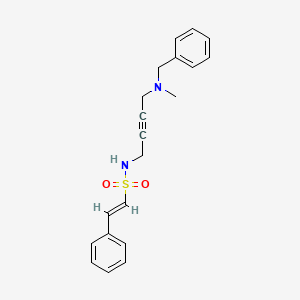
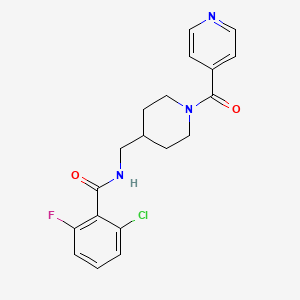
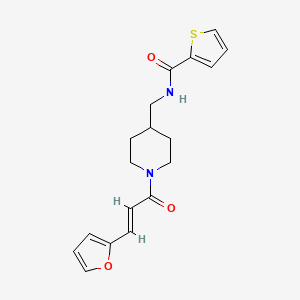
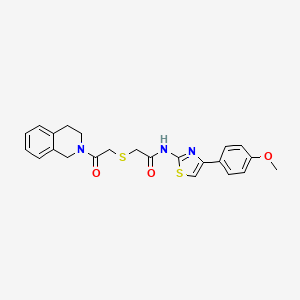

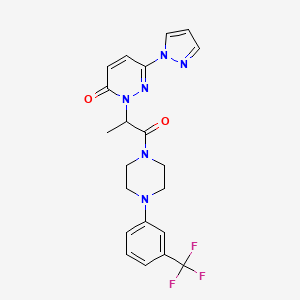
![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)